Potassium 2-(quinolin-4-yl)acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-quinolin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.K/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHMTOQCWIUKOA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Potassium 2 Quinolin 4 Yl Acetate and Its Derivatives
Direct Synthesis of Potassium 2-(quinolin-4-yl)acetate
The direct synthesis of this compound is typically a two-step process that first involves the formation of the parent carboxylic acid, 2-(quinolin-4-yl)acetic acid, followed by its conversion to the corresponding potassium salt.
Establishment of Optimal Reaction Pathways for Carboxylate Formation
The formation of the carboxylate, this compound, is most commonly achieved by reacting the free carboxylic acid, 2-(quinolin-4-yl)acetic acid, with a suitable potassium base. thieme-connect.deechemi.com This is a standard acid-base neutralization reaction.
The primary challenge lies in the synthesis of the precursor, 2-(quinolin-4-yl)acetic acid. The most established routes for constructing the quinoline-4-carboxylic acid scaffold are the Pfitzinger and Doebner reactions. researchgate.netimist.ma
Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. rsc.orgresearchgate.net To synthesize quinoline-4-carboxylic acids, isatin is reacted with compounds like pyruvic acid or enaminones. rsc.orgresearchgate.net The reaction is typically carried out in the presence of a base such as potassium hydroxide (B78521) in an aqueous or alcoholic medium. rsc.orgresearchgate.net For instance, reacting isatin with enaminones in aqueous potassium hydroxide or sodium hydroxide can produce quinoline-4-carboxylic acids. researchgate.net
Doebner Reaction: This is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid. nih.govresearchgate.net Recent advancements have focused on making this reaction more environmentally friendly by using water as a solvent and catalysts like ytterbium perfluorooctanoate. researchgate.net This approach offers good yields and operational simplicity. researchgate.net
Once 2-(quinolin-4-yl)acetic acid is obtained, it is converted to its potassium salt. This is achieved by treating the acid with a potassium-containing base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). thieme-connect.degoogle.com The reaction is typically performed in a suitable solvent, like ethanol, and can be driven to completion by controlling the stoichiometry of the reactants. echemi.com
Table 1: Comparison of Synthetic Pathways to Quinoline-4-Carboxylic Acids
| Reaction Name | Reactants | Catalyst/Reagents | Key Advantages | Key Disadvantages | Citations |
| Pfitzinger Reaction | Isatin, α-Methylene Carbonyl Compound | Base (e.g., KOH, NaOH) | Good yields for specific substrates | Can require harsh conditions, long reaction times | rsc.orgresearchgate.netresearchgate.net |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Acid or Metal Catalysts (e.g., Yb(PFO)₃) | One-pot, good functional group tolerance | Yields can be low for electron-deficient anilines | nih.govresearchgate.netresearchgate.net |
| Microwave-Assisted | Isatin, Ketones/Malonic Acid | Base (e.g., KOH) | Shorter reaction times, high yields | Requires specialized equipment | researchgate.netresearchgate.net |
Control of Reaction Yield and Purity
Controlling the yield and purity of this compound involves careful optimization of both the synthesis of the precursor acid and its subsequent salt formation.
For the synthesis of the quinoline-4-carboxylic acid precursor, several factors influence the outcome:
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions is crucial. For example, in the Doebner reaction, using ytterbium perfluorooctanoate as a catalyst in water can lead to good yields and allows for catalyst recycling. researchgate.net The use of microwave irradiation in the Pfitzinger reaction has been shown to significantly reduce reaction times and improve yields compared to conventional heating. researchgate.netresearchgate.net
Reactant Choice: The electronic properties of the substituents on the aniline and benzaldehyde (B42025) in the Doebner reaction can significantly impact the yield. nih.gov However, modified protocols have been developed to tolerate a wider range of functional groups, including both electron-donating and electron-withdrawing groups. nih.gov
For the conversion to the potassium salt, purity is a primary concern.
Stoichiometry: Precise control of the molar ratio between the carboxylic acid and the potassium base is essential to ensure complete conversion and to avoid contamination with unreacted starting materials. echemi.comgoogle.com
Purification: After the reaction, the purity of the resulting salt can be ensured through techniques like recrystallization. echemi.com The pH of the final solution can be tested to confirm the complete neutralization of the carboxylic acid. echemi.com The isolation of the salt often involves lyophilization or careful precipitation from a suitable solvent system. thieme-connect.de
Derivatization and Analog Synthesis from Quinoline (B57606) Acetate (B1210297) Precursors
Quinoline-4-acetic acid and its esters are valuable precursors for synthesizing a wide range of derivatives, allowing for the exploration of structure-activity relationships for various applications. a2bchem.com
Alkylation and Esterification Techniques on Quinoline-Acetic Acid Moieties
The carboxylic acid group of quinoline-4-acetic acid is a prime site for modification through esterification and alkylation.
Esterification: The most common method for esterification is the Fischer esterification, where the carboxylic acid is reacted with an excess of an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). rsc.orgmasterorganicchemistry.com The reaction is reversible, and driving it towards the ester product often requires removing the water formed during the reaction or using a large excess of the alcohol. masterorganicchemistry.comtcichemicals.com For example, methyl-2-phenylquinoline-4-carboxylate can be synthesized by reacting N-benzylideneaniline with methyl pyruvate (B1213749) in the presence of p-TsOH. rsc.org Other methods include reacting the acid with alkyl halides in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as DMF. nih.gov
Alkylation: Alkylation can occur at different positions. Alkylation of the carboxylic acid itself to form esters has been described. tcichemicals.com Furthermore, the nitrogen of the quinoline ring can be alkylated. For instance, N-alkyl tetrahydroquinolines can be synthesized from quinolines via a one-pot tandem reduction and reductive alkylation using an aldehyde and a Hantzsch ester, catalyzed by arylboronic acid. acs.org
Table 2: Selected Esterification and Alkylation Methods
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Citations |
| Fischer Esterification | Carboxylic Acid, Alcohol | Acid (H₂SO₄, p-TsOH), Heat | Ester | rsc.orgmasterorganicchemistry.com |
| Alkyl Halide Esterification | Carboxylic Acid, Alkyl Halide (e.g., MeI) | Base (Cs₂CO₃), DMF | Ester | nih.gov |
| Reductive Alkylation | Quinoline, Aldehyde, Hantzsch Ester | Arylboronic Acid, Heat | N-Alkyl Tetrahydroquinoline | acs.org |
Introduction of Heterocyclic Substituents via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents, including other heterocyclic rings, onto the quinoline scaffold. rsc.orgnih.govresearchgate.net
Suzuki Coupling: The Suzuki reaction is widely used for this purpose. mdpi.com It involves the reaction of a halo-quinoline (or a quinoline triflate) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govmdpi.com This method allows for the formation of carbon-carbon bonds, enabling the connection of aryl and heteroaryl groups to the quinoline core. For example, a 2-bromoquinoline (B184079) derivative can be coupled with a heterocyclic boronic acid to generate a 2-heteroaryl-quinoline. This strategy is valuable for creating complex molecules with diverse functionalities. nih.gov The catalytic cycle typically involves oxidative addition of the palladium(0) complex to the halo-quinoline, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com
Functionalization of the Quinoline Ring System (e.g., Halogenation, Alkoxylation)
Direct functionalization of the quinoline ring itself provides another avenue for creating diverse analogs.
Halogenation: Regioselective halogenation of the quinoline ring can be achieved. A metal-free protocol for the C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This method is operationally simple, proceeds at room temperature, and shows high regioselectivity and functional group tolerance. rsc.orgresearchgate.net Chlorination can also be achieved using reagents like phosphoryl trichloride (B1173362) (POCl₃), which can convert a hydroxyquinoline to a chloroquinoline, a key intermediate for further substitutions. researchgate.net
Alkoxylation: Alkoxy groups can be introduced onto the quinoline ring to modulate the electronic and steric properties of the molecule. For example, a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been synthesized and evaluated for their biological activities. nih.gov The synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives has also been reported, where various alkoxy groups were introduced. nih.gov
Advanced Synthetic Strategies for Quinoline Acetates
The synthesis of quinoline acetates, including this compound, has been significantly advanced by modern synthetic methodologies. These strategies offer improvements in efficiency, environmental impact, and the ability to construct complex molecular frameworks.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has become a valuable technique for the rapid and efficient synthesis of quinoline derivatives, which are precursors to quinoline acetates. bohrium.com This method utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance the atom economy of chemical transformations. bohrium.comacs.org The application of MAOS is particularly relevant for the synthesis of quinoline-4-carboxylic acids, direct precursors that can be converted to the corresponding quinoline acetates. A notable example is the Pfitzinger reaction, where isatin or its derivatives react with carbonyl compounds under basic conditions to form quinoline-4-carboxylic acids. researchgate.net Microwave irradiation has been shown to accelerate this process significantly. researchgate.net
Research has demonstrated that MAOS can be more efficient than conventional heating methods for producing quinolines. rsc.org For instance, certain reactions show an 11–19% higher yield when using microwave irradiation compared to conventional heating. rsc.org The synthesis of 2,3-disubstituted quinolines has been achieved through the reductive cyclization of 2-nitrobenzaldehydes with active methylene (B1212753) compounds, promoted by an eco-friendly reducing catalyst system under microwave irradiation. bohrium.com Similarly, the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can be effectively carried out under microwave conditions, often in the absence of a solvent. researchgate.net
The combination of MAOS with multi-component reaction (MCR) strategies further enhances synthetic efficiency, allowing for the rapid construction of diverse quinoline-based molecules from simple starting materials in a single step. acs.org
Table 1: Comparison of MAOS and Conventional Heating for Quinoline Synthesis
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
| Pfitzinger Reaction | Microwave | Minutes | Good | researchgate.net |
| Pfitzinger Reaction | Conventional | Hours | Moderate | researchgate.net |
| Friedländer Synthesis | Microwave | 20-25 min | 40-68% | rsc.org |
| Generic Quinoline Synthesis | Microwave | 10 s | 33-45% | rsc.org |
| Generic Quinoline Synthesis | Conventional | 4 h | Lower than MAOS | rsc.org |
| Skraup Synthesis | Microwave | Shorter | Not Improved | mdpi.com |
| Skraup Synthesis | Conventional | Longer | --- | mdpi.com |
Green Chemistry Approaches and Catalyst-Free Protocols
In line with the principles of green chemistry, several environmentally benign methods for synthesizing quinoline scaffolds have been developed. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing catalysts that are either non-toxic, recyclable, or eliminated entirely. jocpr.com
One significant advancement is the development of solvent-free and catalyst-free reactions. For example, functionalized quinolines have been synthesized by heating substituted aldimines with styrenes at 110°C without any solvent or catalyst. jocpr.com This method provides a green and much-improved protocol over existing methods by avoiding environmentally destructive organic solvents. jocpr.com After the reaction, the product is easily isolated by recrystallization from methanol. jocpr.com
Another green approach involves using environmentally friendly solvents like water or glycerol (B35011). iicbe.orgresearchgate.net Water is an ideal solvent for many biochemical transformations and its use in organic synthesis offers economic and environmental advantages. iicbe.org Similarly, glycerol is a non-toxic, biodegradable, and recyclable liquid that can serve as a solvent for the synthesis of quinoline derivatives without the need for a catalyst. researchgate.net
The use of heterogeneous catalysts that can be easily recovered and reused also represents a key green strategy. For instance, a metal-free heterogeneous catalyst based on Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been successfully used for the Friedländer synthesis of quinolines under solvent-free conditions. nih.gov Nanocatalysts are also gaining attention due to their high efficiency and recyclability in quinoline synthesis. nih.gov
Table 2: Examples of Green Chemistry Approaches for Quinoline Synthesis
| Method | Catalyst | Solvent | Key Advantage | Reference |
| Thermal Reaction | None | None | Avoids solvents and catalysts | jocpr.com |
| Schiff's Base Formation | None | Glycerol | Use of a biodegradable, non-toxic solvent | researchgate.net |
| Friedländer Synthesis | g-C3N4-CO-(CH2)3-SO3H | None | Recyclable, metal-free heterogeneous catalyst | nih.gov |
| MCR | None | Water | Use of an environmentally benign solvent | iicbe.org |
Multi-component Reaction (MCR) Approaches for Quinoline Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that contains substantial portions of all the starting materials. rsc.org This approach is characterized by high atom economy, synthetic efficiency, and the ability to generate diverse molecular structures. iicbe.orgrsc.org MCRs are particularly well-suited for the construction of the quinoline scaffold, which forms the core of this compound. rsc.org
Several named MCRs have been employed for the synthesis of quinolines, including the Povarov, Gewald, and Ugi reactions. rsc.org These reactions allow for the introduction of various functional groups and substitution patterns, making them highly versatile for creating libraries of quinoline derivatives. rsc.org The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for rapidly synthesizing diverse heterocyclic scaffolds. nih.gov
A common approach involves a one-pot reaction that may proceed via a Knoevenagel condensation followed by further reactions to build the quinoline ring. For instance, the reaction of an aromatic aldehyde, ethyl acetoacetate, and an amine in the presence of a catalyst can lead to the formation of a substituted quinoline. researchgate.net The use of water as a solvent in some MCRs further enhances their appeal from a green chemistry perspective. iicbe.org The combination of MCRs with microwave-assisted synthesis (MAOS) creates a powerful synergy, offering a rapid and cost-effective strategy for preparing a wide range of quinoline-based compounds. acs.org
Table 3: Examples of Multi-component Reactions for Quinoline Synthesis
| MCR Type | Reactants | Catalyst | Key Features | Reference |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Various | Forms tetrahydroquinolines | rsc.org |
| Friedländer Annulation | 2-Aminoaryl ketone, Methylene compound | FeCl3·6H2O | Environmentally benign, efficient | tandfonline.com |
| Four-component reaction | Aromatic aldehyde, Cyclohexanone, Malononitrile, Ammonium acetate | Fe3O4@SiO2–SO3H nanoparticles | Ultrasonic irradiation, high yield | nih.gov |
| Three-component reaction | Isatin, Propiolate, Sodium O-alkyl carbonodithioate | None | Performed in water at room temperature | iicbe.org |
Computational Chemistry and Theoretical Investigations of Quinoline Acetate Compounds
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can predict a wide range of molecular properties for quinoline (B57606) acetate (B1210297) compounds, from their three-dimensional shape to their spectroscopic and electronic characteristics.
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For the 2-(quinolin-4-yl)acetate anion, this process involves determining the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation.
The structure of the 2-(quinolin-4-yl)acetate anion consists of a planar, bicyclic quinoline ring system attached to an acetate group at the 4-position. Computational studies on similar quinoline structures, such as 4-(1H)-quinolinones, confirm the planarity of the quinoline core. scielo.br The optimization process would explore the rotational freedom around the C-C bond connecting the acetate group to the quinoline ring to identify the lowest energy conformer. In the solid state, Potassium 2-(quinolin-4-yl)acetate exists as an ionic salt, with the potassium cation (K⁺) electrostatically interacting with the carboxylate group (-COO⁻) of the 2-(quinolin-4-yl)acetate anion.
Table 1: Predicted Geometrical Parameters for the 2-(quinolin-4-yl)acetate Anion Note: These are predicted values based on standard bond lengths and data from analogous structures.
| Parameter | Bond/Angle Description | Predicted Value |
| Bond Length | C=O (carboxylate) | ~1.25 Å |
| Bond Length | C-O (carboxylate) | ~1.25 Å |
| Bond Length | C-C (ring-acetate) | ~1.51 Å |
| Bond Length | C=N (quinoline ring) | ~1.37 Å |
| Bond Angle | O-C-O (carboxylate) | ~120° |
| Dihedral Angle | C(ring)-C(ring)-C-C(acetate) | Defines conformation |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By analyzing these frequencies, specific functional groups and vibrational modes within the molecule can be identified.
A theoretical vibrational analysis for 2-(quinolin-4-yl)acetate would reveal characteristic frequencies for both the quinoline ring and the acetate group. For instance, studies on potassium acetate have successfully correlated theoretical frequencies with experimental FTIR spectra. researchgate.net Similarly, research on quinolinone compounds shows good agreement between calculated and experimental IR spectra for modes like C=O stretching and vinyl C-C stretching. scielo.br Theoretical spectra are often scaled by a small factor to improve the correlation with experimental data, accounting for systematic errors in the computational method and the effects of anharmonicity.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 2-(quinolin-4-yl)acetate Note: Based on data from computational studies on quinoline derivatives and potassium acetate.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference Compound(s) |
| C-H Stretching | Quinoline Ring | 3000 - 3100 | Quinolinones scielo.br |
| C=C/C=N Stretching | Quinoline Ring | 1500 - 1650 | Quinolinones scielo.br |
| Asymmetric COO⁻ Stretching | Carboxylate | ~1600 | Potassium Acetate researchgate.net |
| Symmetric COO⁻ Stretching | Carboxylate | ~1400 | Potassium Acetate researchgate.net |
| C-H Bending | Quinoline Ring | 1000 - 1300 | Quinolinones scielo.br |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.commdpi.com
A small energy gap suggests a molecule is more polarizable and reactive, often termed a "soft" molecule. mdpi.comrsc.org A large gap implies high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. mdpi.comrsc.org For the 2-(quinolin-4-yl)acetate anion, the HOMO is expected to be localized primarily on the electron-rich carboxylate group and the π-system of the quinoline ring, while the LUMO would likely be distributed over the electron-deficient parts of the heterocyclic ring system.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
Studies on various quinoline derivatives show HOMO-LUMO gaps typically ranging from 1.8 to 4.0 eV, depending on the substituents. rsc.orgmdpi.com The dipole moment, a measure of charge polarity, is also calculated, with higher values indicating stronger polar interactions.
Table 3: Representative FMO and Reactivity Data for Quinoline-Based Compounds (Calculated via DFT) Note: These values are for analogous compounds and serve as a model for this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Dipole Moment (Debye) | Reference |
| Quinoline Derivative 6q | - | - | 3.382 | - | rsc.org |
| Quinoline Derivative 6al | - | - | 3.938 | - | rsc.org |
| Quinoline-Carbazole Q3 | -5.51 | -1.81 | 3.70 | 5.37 | mdpi.com |
| Quinoline-Carbazole Q4 | -5.53 | -1.85 | 3.68 | 4.89 | mdpi.com |
| Imidazole Derivative | -6.29 | -1.81 | 4.48 | - | irjweb.com |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. irjweb.com It maps the electrostatic potential onto the electron density surface, providing a guide to where a molecule is likely to undergo electrophilic or nucleophilic attack.
Negative Potential (Red/Yellow): Regions with an excess of electrons, such as those around electronegative atoms (e.g., oxygen, nitrogen). These are sites susceptible to electrophilic attack.
Positive Potential (Blue): Regions with a deficiency of electrons, typically around hydrogen atoms. These are sites for nucleophilic attack.
Neutral Potential (Green): Regions with balanced electrostatic potential.
For the 2-(quinolin-4-yl)acetate anion, the MEP map would show a strong negative potential concentrated around the oxygen atoms of the carboxylate group, making it the primary site for interaction with the K⁺ cation and other electrophiles. The nitrogen atom in the quinoline ring would also exhibit a negative potential. rsc.org Regions of positive potential would be located on the hydrogen atoms attached to the quinoline ring.
Molecules with large dipole moments, extended π-conjugation, and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. These materials have applications in optical communications, signal processing, and data storage. mdpi.com DFT calculations can predict NLO properties, primarily the linear polarizability (α) and the first hyperpolarizability (β), which quantify the nonlinear response of a molecule to an external electric field.
Table 4: Calculated NLO Properties for Representative Quinoline Compounds Note: Values are for analogous compounds calculated at the B3LYP/6-311G(d,p) level.
| Compound | Average Polarizability <α> (a.u.) | First Hyperpolarizability β (a.u.) | Reference |
| Quinoline-Carbazole Q3 | 314.9 | 3624.9 | mdpi.com |
| Quinoline-Carbazole Q4 | 311.9 | 2405.0 | mdpi.com |
| Quinoline-Carbazole Q5 | 312.8 | 2503.7 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used primarily in drug discovery and materials science to correlate the structural or physicochemical properties of a set of compounds with their biological activity or a specific property. nih.gov
For a series of quinoline acetate derivatives, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors or channel blockers. This involves calculating various molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment, atomic charges from DFT), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.govnih.gov
A statistical model is then built to create a mathematical equation that relates these descriptors to the experimentally measured activity. For instance, a QSAR study on dequalinium (B1207927) analogues, which contain a quinoline core, found a correlation between their K⁺ channel blocking potency and electronic indices like the LUMO energy (ELUMO) and the partial charge on the ring nitrogen atom. nih.gov Such models are powerful tools for designing new, more potent compounds by predicting their activity before they are synthesized, thereby saving time and resources. nih.govmdpi.com
Development of Statistical Models Linking Molecular Descriptors to Chemical Behavior
A cornerstone of computational chemistry is the development of statistical models, most notably Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its chemical or biological activity. For quinoline derivatives, these models are instrumental in predicting their behavior based on calculated molecular descriptors.
Researchers establish these models by first calculating a wide array of molecular descriptors for a series of quinoline compounds. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. Common descriptor classes include:
Electronic Descriptors: Partial charges, electronegativity, and electron density, which govern electrostatic interactions. nih.gov
Steric Descriptors: Molecular volume, surface area, and shape indices that describe the molecule's size and geometry. nih.gov
Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy, and entropy, which relate to the compound's stability. longdom.org
Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which quantifies a molecule's lipophilicity. mdpi.com
Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical equation linking them to an observed activity (e.g., reaction rate, binding affinity, or biological effect). researchgate.netresearchgate.net
For example, a 3D-QSAR study on quinoline derivatives as Topoisomerase-II inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models showed high predictive ability, with the CoMFA model yielding a cross-validated correlation coefficient (q²) of 0.592 and a non-cross-validated correlation coefficient (r²) of 0.966. nih.gov Similarly, a QSAR model for 4-(2-fluorophenoxy) quinoline derivatives as c-MET inhibitors was developed using descriptors related to mass, electronegativity, and partial charges. nih.gov The robustness of these models is assessed through internal and external validation procedures to ensure their predictive power for new, untested compounds. nih.govnih.gov
Table 1: Example of Statistical Parameters from QSAR Studies on Quinoline Derivatives This table presents representative statistical data from various QSAR studies to illustrate the validation metrics used.
| Model Type | Target Activity | q² (Cross-validated) | r² (Non-cross-validated) | Standard Error of Estimation (SEE) | Principal Components | Reference |
|---|---|---|---|---|---|---|
| CoMFA | Topoisomerase-II Inhibition | 0.592 | 0.966 | 0.167 | 2 | nih.gov |
| CoMSIA | Topoisomerase-II Inhibition | 0.533 | 0.985 | 0.111 | 4 | nih.gov |
| HQSAR | Anti-DENV Virus Activity | 0.83 | 0.95 | N/A | N/A | researchgate.net |
| MLR | Anti-TB Activity | N/A | 0.83 | 0.31 | N/A | nih.gov |
Predictive Analysis of Interactions and Reactivity Profiles
Beyond statistical correlations, computational models offer a predictive lens into the specific interactions and intrinsic reactivity of quinoline compounds. These analyses are crucial for understanding how a molecule like this compound might interact with a biological target or participate in a chemical reaction.
Predicting Molecular Interactions: Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule within the active site of a larger macromolecule, such as an enzyme. nih.gov For quinoline derivatives, docking simulations have been used to elucidate binding modes with various protein targets, including acetylcholinesterase (AChE) and c-Met kinase. nih.govtandfonline.com These models reveal key interactions, such as hydrogen bonds between the quinoline nitrogen and amino acid residues (e.g., Met1160 in c-Met) or π-π stacking interactions between the aromatic quinoline ring and residues like tyrosine. nih.govnih.gov The insights from these simulations can guide the design of more potent and selective inhibitors.
Predicting Reactivity: The reactivity of a quinoline derivative can be predicted by analyzing its electronic structure. Density Functional Theory (DFT) is often used to calculate global and local reactivity descriptors. mdpi.comresearchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net
Fukui Functions: These functions are used to predict which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus predicting the regioselectivity of reactions. researchgate.net
Ionization Potential and Bond Dissociation Energies: These parameters are used to predict antioxidant activity by relating to the ease of electron transfer or hydrogen atom transfer, respectively. nih.gov
Machine learning techniques have also been applied to predict reactivity. For instance, an artificial neural network model has been developed to predict the site selectivity of C-H functionalization in quinoline derivatives with high accuracy, taking SMILES strings as input and using quantum chemical descriptors to identify the most reactive sites. doaj.org
Table 2: Calculated Reactivity Descriptors for Quinoline Derivatives This table shows examples of reactivity descriptors calculated using computational methods for quinoline-based compounds.
| Compound Class | Descriptor | Method | Predicted Property | Reference |
|---|---|---|---|---|
| Benzo-[f]-quinolinium methylids | Dipole Moments, Polarizability | DFT | Solvatochromic Behavior | mdpi.com |
| Quinoline-1,4-quinone Hybrids | Global Reactivity Descriptors | DFT | Interaction with Nucleophilic Targets | mdpi.com |
| Designed Quinoline Derivatives | Ionization Potential, Bond Dissociation Energy | DFT | Antioxidant Efficiency | nih.gov |
| Quinoline | Fukui Functions | DFT | Site Selectivity for Electrophilic/Nucleophilic Attack | researchgate.net |
Computational Elucidation of Reaction Mechanisms
Computational chemistry allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This includes the characterization of high-energy, transient structures and the modeling of entire catalytic processes.
Characterization of Transition States and Reaction Energy Profiles
A chemical reaction proceeds from reactants to products through a high-energy "transition state" (TS). This structure represents the point of maximum energy along the reaction coordinate and is a critical determinant of the reaction rate. Computational methods, particularly DFT, are used to locate and characterize these fleeting structures. nih.gov
The characterization of a transition state involves:
Geometry Optimization: Calculating the lowest energy structure for the proposed transition state.
Frequency Calculation: Confirming the structure is a true transition state by identifying exactly one imaginary frequency in the vibrational analysis. nih.gov This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.
For example, in a study of the oxidation of quinoline by the enzyme quinoline 2-oxidoreductase, DFT calculations were used to predict the transition state structure of quinoline bound to the active site. nih.gov The TS was confirmed by an imaginary frequency of -104.5 cm⁻¹, and analysis of its atomic charges and bond orders supported a concerted hydride transfer mechanism. nih.gov
Modeling of Catalytic Cycles and Intermediate Species
Many important reactions for synthesizing quinolines are catalytic. Computational modeling is essential for mapping the entire catalytic cycle, identifying all intermediate species, and understanding the role of the catalyst. researchgate.netresearchgate.net
For instance, the synthesis of quinolines via the oxidative cyclization of anilines has been studied computationally. researchgate.netresearchgate.net These models can trace the reaction pathway, which may involve:
Reactant Adsorption: Modeling how the reactants (e.g., an aniline (B41778) and an acetophenone) bind to the catalyst's active site, such as a single iron atom on a nitrogen-doped carbon support. researchgate.net
Intermediate Formation: Characterizing the structures of key intermediates, such as Schiff bases or enamines, that form during the reaction. wikipedia.org
Product Release and Catalyst Regeneration: Showing the final steps of product formation and the return of the catalyst to its initial state, ready to begin a new cycle.
These computational studies provide a dynamic picture of the reaction mechanism. They can reveal how the catalyst facilitates bond breaking and formation, how intermediates are stabilized, and why certain reaction conditions or catalysts lead to higher selectivity and yield. researchgate.netmdpi.com For example, mechanistic investigations into nanocatalyzed quinoline synthesis have proposed plausible cycles involving the formation of imine and propargylamine (B41283) intermediates, followed by cyclization and oxidation to yield the final quinoline product. acs.org
Mechanistic Studies in Quinoline Acetate Chemistry
Mechanisms of Formation and Derivatization
The synthesis of the quinoline (B57606) framework, the foundational structure of Potassium 2-(quinolin-4-yl)acetate, can be achieved through various synthetic routes, each with its own intricate mechanism. These mechanisms often involve cyclization and annulation reactions, which are fundamental to the construction of the heterocyclic ring system.
Detailed Investigation of Cyclization and Annulation Mechanisms in Quinoline Synthesis
The formation of the quinoline ring is a cornerstone of synthetic organic chemistry, with several named reactions providing pathways to this important scaffold. The Pfitzinger reaction , for instance, involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. sapub.orgresearchgate.net The proposed mechanism for this reaction, particularly in the synthesis of quinoline-4-carboxylic acid derivatives from isatin and enaminones, begins with the hydrolysis of isatin to an isatinate. This is followed by an aldol-type addition to the enaminone, subsequent intramolecular cyclization, and finally, acid-catalyzed dehydration to furnish the quinoline ring. acs.org
Another significant route is the Doebner-von Miller reaction , which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. The reaction is typically acid-catalyzed and is believed to proceed through a Michael addition of the aniline (B41778) to the unsaturated carbonyl, followed by cyclization and dehydration. A related method, the Doebner reaction , utilizes anilines, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov A proposed mechanism for the Doebner hydrogen-transfer reaction suggests that an imine formed in situ is involved in the oxidation of a dihydroquinoline intermediate. nih.gov
The Combes quinoline synthesis involves the reaction of anilines with β-diketones under acidic conditions. The mechanism entails the formation of a β-amino enone intermediate, which then undergoes acid-catalyzed cyclization and dehydration. sapub.org Similarly, the Conrad-Limpach-Knorr synthesis reacts anilines with β-ketoesters to produce 4-quinolones at lower temperatures and 2-quinolones at higher temperatures. sapub.org
The Friedländer annulation is a powerful method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netslideshare.net The mechanism is generally understood to proceed via the formation of a Schiff base followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. This reaction can be catalyzed by both acids and bases. researchgate.netslideshare.net
More contemporary methods often employ transition-metal-catalyzed cyclization reactions. For example, the synthesis of quinolines from o-aminothiophenol and 1,3-ynones has been proposed to occur via a Michael addition–cyclization condensation to form a 1,5-benzothiazepine (B1259763) intermediate, which then undergoes an iodine-mediated desulfurative annulation to yield the quinoline framework. researchgate.net
Role of Catalysts and Reagents in Reaction Pathways
Catalysts and reagents play a pivotal role in directing the course of quinoline synthesis, influencing reaction rates, yields, and even the regiochemical outcome.
Catalysts:
Brønsted and Lewis Acids: Acids like sulfuric acid, p-toluenesulfonic acid, and trifluoroacetic acid are commonly used to catalyze the cyclization and dehydration steps in many classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions. researchgate.netphyschemres.org Lewis acids, such as iron(III) chloride and ytterbium perfluorooctanoate, have also been employed to promote these transformations, often under milder conditions. researchgate.netelectrochemsci.org Recent advancements have seen the use of solid acid catalysts like Brønsted acid-functionalized graphitic carbon nitride (g-C3N4), which offer the advantages of being metal-free, reusable, and promoting the reaction under solvent-free conditions. medicine.dp.ua
Transition Metals: Palladium, copper, rhodium, and nickel catalysts are extensively used in modern quinoline synthesis. ias.ac.in Palladium catalysts, for example, are effective in the carbonylation of 2-iodoanilines with terminal acetylenes to form quinolin-4-ones. rsc.org Copper catalysts have been utilized in the one-pot aerobic oxidative cyclization of N-(2-alkenylaryl) enamines and in the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines. slideshare.netias.ac.in Rhodium catalysts can facilitate the regioselective synthesis of quinoline carboxylates from anilines and alkynyl esters, where the catalyst plays a dual role in C-H activation and cyclization. ias.ac.in Nanocatalysts, such as those based on iron, copper, and zinc, are gaining prominence due to their high efficiency and recyclability in one-pot quinoline syntheses. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for the synthesis of quinolin-4-ones. The proposed mechanism involves the nucleophilic attack of the carbene on an aldehyde, leading to the formation of a homoenolate intermediate which then undergoes further reaction and intramolecular cyclization. shivajicollege.ac.in
Reagents:
Oxidizing Agents: In reactions like the Skraup synthesis, an oxidizing agent (historically nitrobenzene) is required to aromatize the initially formed dihydroquinoline intermediate. sapub.org
Halogenating Agents: Reagents like iodine (I2) and potassium halides are used not only as catalysts but also as reactants to introduce halogen atoms onto the quinoline ring, which can serve as handles for further functionalization. researchgate.netphyschemres.org Iodine, for instance, mediates the desulfurative cyclization in certain quinoline syntheses. researchgate.net
The following table summarizes the role of various catalysts and reagents in key quinoline synthesis reactions.
| Reaction | Catalyst/Reagent | Role |
| Pfitzinger Reaction | Base (e.g., KOH) | Promotes condensation and cyclization |
| Doebner-von Miller Reaction | Acid (e.g., HCl) | Catalyzes condensation and cyclization |
| Friedländer Annulation | Acid or Base | Catalyzes Schiff base formation and aldol (B89426) condensation |
| Palladium-catalyzed Carbonylation | PdCl2(PPh3)2 | Catalyzes coupling and carbon monoxide insertion |
| Copper-catalyzed Annulation | Copper acetate (B1210297) | Catalyzes oxidative cyclization |
| NHC-catalyzed Synthesis | N-Heterocyclic Carbene | Acts as an organocatalyst to form key intermediates |
| Iodine-mediated Cyclization | Iodine (I2) | Mediates desulfurative annulation |
Regiochemical and Stereochemical Control in Quinoline Acetate Synthesis
The synthesis of substituted quinolines, including precursors to this compound, often presents challenges in controlling regioselectivity and stereoselectivity.
Regioselectivity: The regiochemical outcome of quinoline synthesis is particularly important when using unsymmetrically substituted anilines or carbonyl compounds. In the Gould-Jacobs reaction , for example, cyclization can occur at either of the two ortho positions of an asymmetrically substituted aniline, potentially leading to a mixture of products. The final product distribution is influenced by both steric and electronic factors. rsc.org Similarly, in the Friedländer synthesis , the use of unsymmetrical ketones can lead to issues with regioselectivity. researchgate.net
The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, in the Camps reaction of N-(2-acetylphenyl)but-2-enamide, a strong base like NaOH favors deprotonation at the α-position of the ketone, leading to a quinolin-4-one. In contrast, a weaker base such as Cs2CO3 results in γ-deprotonation of the amide, yielding a quinolin-2-one as the major product. shivajicollege.ac.in Some modern synthetic methods offer high regioselectivity. For example, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates. ias.ac.in
Stereoselectivity: While the core quinoline ring is aromatic and planar, the introduction of substituents, such as the acetate group in this compound, or the formation of derivatives can create chiral centers. The development of stereoselective methods for the synthesis of quinoline derivatives is an active area of research. For instance, enantioselective synthesis of tetrahydroquinolines can be achieved using various chiral catalyst systems. researchgate.net The synthesis of specific stereoisomers is crucial for pharmaceutical applications, where different enantiomers can exhibit vastly different biological activities. For example, the synthesis of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives has been reported, indicating the formation of a racemic mixture that would require resolution or asymmetric synthesis to obtain pure enantiomers. nih.gov
Mechanistic Investigations of Chemical Interactions
The chemical behavior of this compound is not limited to its synthesis. Its ability to interact with metal ions and adsorb onto material surfaces is of significant interest, particularly in catalysis and corrosion inhibition.
Understanding Coordination and Binding Mechanisms with Metal Ions in Catalytic Systems
The quinoline moiety, with its nitrogen atom containing a lone pair of electrons, and the carboxylate group of the acetate substituent, can act as effective ligands for metal ions. This coordination ability is fundamental to the use of quinoline derivatives in catalysis.
Quinoline-based ligands can coordinate to a variety of metal centers, including platinum, manganese, cobalt, cadmium, and silver. The coordination can occur in a monodentate fashion through the quinoline nitrogen or in a bidentate or polydentate manner if other donor atoms are present. For example, tri(quinolin-8-yl)-λ³-stibane can act as a tetradentate ligand, coordinating to a platinum center through the antimony and nitrogen atoms.
In the case of quinoline-4-carboxylic acid derivatives, both the quinoline nitrogen and the carboxylate oxygen atoms can participate in binding to a metal ion, forming stable chelate complexes. The formation of such complexes is a key principle in the design of metal-based catalysts and has been observed in the synthesis of metal complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid. The resulting metal complexes can exhibit unique catalytic properties, influenced by the electronic and steric environment provided by the quinoline ligand.
The table below provides examples of metal complexes formed with quinoline-based ligands and their observed coordination modes.
| Ligand | Metal Ion | Coordination Mode | Resulting Structure |
| Tri(quinolin-8-yl)-λ³-stibane | Platinum(II) | Bidentate (Sb, N) | Square planar complex |
| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Manganese(II), Cobalt(II), Cadmium(II) | Not specified | 1D chain structures |
| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Silver(I) | Not specified | 3D configuration |
Exploration of Adsorption Mechanisms on Material Surfaces (e.g., in Corrosion Inhibition)
Quinoline derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. electrochemsci.orgrsc.orgshivajicollege.ac.in Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process.
The adsorption mechanism can be broadly classified into physisorption and chemisorption.
Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption involves the formation of a coordinate-type bond between the lone pair of electrons on the nitrogen atom (and potentially oxygen atoms from the acetate group) and the vacant d-orbitals of the metal atoms. This type of interaction generally leads to a more strongly adsorbed and effective inhibitor layer.
The adsorption of quinoline derivatives on metal surfaces often follows the Langmuir adsorption isotherm , which assumes the formation of a monolayer of the inhibitor on the surface. researchgate.net
Quantum chemical studies, using methods like Density Functional Theory (DFT), provide valuable insights into the adsorption mechanism. These studies can calculate parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ). physchemres.orgrsc.org A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher ability to accept electrons from the metal. A small energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface. physchemres.org These theoretical calculations help to elucidate the relationship between the molecular structure of the quinoline derivative and its corrosion inhibition performance. rsc.org
The presence of the quinoline ring, with its π-electron system, and the polar acetate group in this compound suggests that it would adsorb onto a metal surface through both the nitrogen and oxygen atoms, as well as through π-electron interactions, making it a potentially effective corrosion inhibitor.
Mechanistic Insights into Analogous Biological Recognition in Plant Systems
While direct mechanistic studies on this compound in plant systems are not extensively documented in publicly available research, a significant body of work on analogous quinoline derivatives provides compelling insights into their biological recognition and mode of action. The structural similarity of quinoline acetates to the natural plant hormone indole-3-acetic acid (IAA) suggests that these compounds likely exert their effects by interacting with auxin signaling pathways. Auxins are a critical class of phytohormones that regulate numerous aspects of plant growth and development, including cell division, elongation, and differentiation.
The prevailing hypothesis is that quinoline derivatives with an acetic acid side chain function as auxin mimics. This mimicry allows them to bind to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. The binding of an auxin or an auxin mimic to this receptor complex triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors subsequently activates the expression of auxin-responsive genes, which in turn orchestrates a variety of physiological responses in the plant.
Research on derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid has demonstrated their capacity to stimulate rhizogenesis (root formation), a process heavily regulated by auxin. This observation strongly supports the notion that the quinoline-acetate scaffold is recognized by the plant's auxin perception machinery. The specific biological response can be influenced by the nature and position of substituents on the quinoline ring, highlighting the importance of structure-activity relationships.
Furthermore, studies on various synthetic auxins have established that specific structural features are essential for biological activity. These typically include an aromatic ring system and a carboxyl group-containing side chain, separated by a specific distance. This compound possesses these fundamental characteristics, further strengthening the likelihood of its interaction with auxin receptors.
The application of various quinoline compounds has been shown to influence plant growth, acting as regulators that can either stimulate or inhibit developmental processes depending on the concentration and the specific plant species. This dose-dependent response is a hallmark of auxin activity.
Interactive Table: Biological Activity of Analagous Quinoline Derivatives in Plant Systems
| Compound/Derivative Class | Observed Biological Effect in Plants | Implied Mechanism of Action |
| Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid | Stimulation of rhizogenesis (root formation) | Auxin-like activity, interaction with auxin receptors |
| Various quinoline derivatives | Growth regulation in ornamental plants | Mimicry of natural plant hormones (auxins) |
| General quinoline compounds with acetate side chains | Influence on cell division and elongation | Interaction with auxin signaling pathways |
It is important to note that while the evidence from analogous compounds provides a strong framework for understanding the potential biological recognition of this compound in plant systems, further direct experimental validation is necessary to elucidate the precise molecular interactions and downstream physiological effects of this specific compound. Future research focusing on binding assays with auxin receptors and transcriptomic analysis of treated plants would be invaluable in confirming these mechanistic hypotheses.
Advanced Research Applications of Quinoline 4 Yl Acetate Derivatives
Utilization as Ligands in Coordination Chemistry and Catalysis
The unique electronic and steric properties of quinoline-4-yl acetate (B1210297) derivatives make them compelling candidates for the design of novel metal complexes with tailored catalytic activities. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the acetate group provide multiple coordination sites, allowing for the formation of stable and structurally diverse metal complexes.
Rational Design and Synthesis of Metal-Quinoline Acetate Complexes
The rational design of metal-quinoline acetate complexes involves a careful consideration of the desired geometric and electronic properties of the final catalyst. The choice of the metal center, the substituents on the quinoline ring, and the nature of the acetate group all play a crucial role in determining the complex's stability and reactivity.
A notable example in this area is the synthesis of platinum-antimony complexes incorporating quinoline-based ligands. While not directly involving potassium 2-(quinolin-4-yl)acetate, the synthesis of bis-acetate platinum complexes with tri(8-quinolinyl)stibane and 8,8'-(phenylstibanediyl)diquinoline demonstrates the feasibility of incorporating acetate ligands into quinoline-containing multinuclear systems. acs.orgrsc.org The synthesis of these complexes is typically achieved by reacting a suitable metal precursor, such as a metal halide, with the quinoline-4-yl acetate ligand in an appropriate solvent. Spectroscopic techniques like NMR and X-ray crystallography are then employed to elucidate the structure and coordination mode of the resulting complexes. acs.org
Evaluation of Catalytic Performance in Organic Transformations (e.g., Oxidation Reactions)
Metal-quinoline acetate complexes have shown promise as catalysts in a variety of organic transformations, particularly in oxidation reactions. The metal center, modulated by the electronic effects of the quinoline ligand, can facilitate the activation of oxidizing agents and the subsequent transfer of oxygen to a substrate.
One area of investigation is the oxidation of phenols. For instance, the kinetics of the oxidation of phenol (B47542) by quinolinium chlorochromate in an aqueous acetic acid medium has been studied, leading to the formation of quinone. researchgate.net In a different approach, copper(II) acetate has been used in conjunction with various quinoline-based ligands to catalyze the oxidation of catechol to o-quinone. researchgate.netmdpi.com These studies revealed that the catalytic activity is dependent on both the structure of the quinoline ligand and the nature of the counter-ion of the copper salt, with acetate showing significant efficacy. researchgate.netmdpi.com The mechanism of these reactions often involves the formation of a ternary complex between the metal, the quinoline ligand, and the substrate, followed by an electron transfer process to yield the oxidized product.
The catalytic oxidation of volatile organic compounds (VOCs) is another area where quinoline-related systems are being explored. For instance, perovskite-type oxides containing lanthanum and cobalt or copper have been investigated for the catalytic oxidation of ethyl acetate. mdpi.com While not directly involving quinoline ligands, this research highlights the importance of transition metal oxides in oxidation catalysis, a field where metal-quinoline acetate complexes could offer unique advantages.
Application as Versatile Scaffolds in Synthetic Organic Chemistry
The quinoline ring system is a foundational structure in organic synthesis, providing a rigid and modifiable core for the construction of more complex molecules. The 4-yl acetate functionality adds a versatile handle for further chemical transformations.
Development of Methodologies for Constructing Diverse Chemical Libraries
The concept of privileged scaffolds, of which quinoline is a prime example, is central to the development of chemical libraries for drug discovery and other applications. lab-chemicals.com The quinoline-4-yl acetate scaffold offers multiple points for diversification. The quinoline ring can be substituted at various positions, and the acetate group can be modified or used as a linking point to introduce a wide array of chemical functionalities.
Methodologies for the solid-phase synthesis of structurally diverse 2,6-disubstituted quinoline derivatives have been developed. mdpi.com These methods allow for the parallel synthesis of a large number of compounds by varying the building blocks at different stages of the synthesis. Multicomponent reactions (MCRs) have also emerged as a powerful tool for the efficient one-pot synthesis of diverse quinoline scaffolds. These strategies can be adapted to incorporate the quinoline-4-yl acetate moiety, enabling the rapid generation of libraries of novel compounds for biological screening and other research purposes.
Design and Multi-Step Synthesis of Structurally Complex Molecules
The quinoline-4-yl acetate scaffold serves as a valuable building block in the multi-step synthesis of complex target molecules. nih.gov The inherent reactivity of the quinoline ring and the synthetic versatility of the acetate group allow for a stepwise and controlled construction of intricate molecular architectures.
Numerous synthetic strategies have been developed for the functionalization of the quinoline core, including oxidative annulation techniques. nih.gov These methods provide access to a wide range of substituted quinolines that can serve as advanced intermediates. For example, iron-catalyzed, visible-light-driven decarboxylation of carboxylic acids can be used to introduce hydroxyalkyl groups at the 4-position of the quinoline ring. Furthermore, reactions such as the Friedländer synthesis and other named reactions are routinely employed to construct the initial quinoline framework, which can then be further elaborated. The acetate group at the 4-position can be hydrolyzed to the corresponding alcohol, which can then participate in a variety of subsequent reactions, or it can be used as a directing group for further functionalization of the quinoline ring.
Fundamental Studies in Surface Science and Electrochemistry
The quinoline nucleus, a bicyclic heterocyclic compound containing nitrogen, is a subject of significant interest in materials science due to the high electron density of the aromatic system and the lone pair of electrons on the nitrogen atom. researchgate.netkfupm.edu.sa These features enable quinoline and its derivatives to effectively interact with metal surfaces, leading to important applications in corrosion inhibition. The acetate group attached at the 4-position of the quinoline ring further modifies its electronic and steric properties, influencing its behavior at interfaces.
The efficacy of quinoline derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal substrate, forming a protective barrier between the metal and the corrosive environment. jmaterenvironsci.com This adsorption is a spontaneous process driven by the chemical structure of the organic molecule, the nature and charge of the metal surface, and the composition of the solution. jmaterenvironsci.com
The adsorption mechanism involves the displacement of water molecules and other ions from the metal surface by the organic inhibitor molecules. ias.ac.in The quinoline ring, with its π-electron system and nitrogen heteroatom, facilitates strong adsorption onto metal surfaces. researchgate.net The nitrogen atom and π-electrons can form coordinate bonds with vacant d-orbitals of the metal atoms, a process known as chemisorption. researchgate.net This interaction is enhanced by the presence of polar functional groups. researchgate.net
Studies on various quinoline derivatives have shown that the adsorption process often conforms to established adsorption isotherms, such as the Langmuir isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. jmaterenvironsci.com The strength and nature of this adsorbed layer, which can be characterized using techniques like Electrochemical Impedance Spectroscopy (EIS), are critical in determining the level of protection offered against corrosion. researchgate.net The formation of this protective film effectively blocks active sites on the metal surface where corrosive reactions would otherwise occur. ias.ac.in
Electrochemical techniques are pivotal in elucidating the mechanisms by which quinoline derivatives inhibit corrosion. Potentiodynamic polarization (Tafel plots) and Electrochemical Impedance Spectroscopy (EIS) are commonly employed to study these interactions in acidic environments like hydrochloric acid (HCl). ias.ac.in
Potentiodynamic polarization studies reveal that many quinoline derivatives function as mixed-type inhibitors. jmaterenvironsci.comias.ac.in This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ias.ac.in The adsorption of the inhibitor molecules onto the metal surface blocks the active sites for both reactions, leading to a significant decrease in the corrosion current density (icorr). ias.ac.in
EIS studies provide further insight into the protective film's properties. In the presence of a quinoline-based inhibitor, the charge transfer resistance (Rct) typically increases significantly, while the double-layer capacitance (Cdl) decreases. ias.ac.in The increase in Rct indicates that the rate of the corrosion reaction is hindered, while the decrease in Cdl is attributed to the displacement of water molecules by the organic inhibitor, which forms a less permeable dielectric layer at the interface. ias.ac.in The inhibition efficiency (%IE) is observed to increase with higher concentrations of the inhibitor, demonstrating a direct relationship between the surface coverage and the level of protection. jmaterenvironsci.com
Table 1: Electrochemical Parameters for a Representative Quinoline Derivative on Mild Steel in 1N HCl Note: This table presents illustrative data based on typical findings for quinoline derivatives to demonstrate the principles discussed. Actual values vary by specific compound and conditions.
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%IE) |
| 0 (Blank) | -475 | 950 | 45 | 80 | - |
| 1 x 10-5 | -480 | 210 | 215 | 65 | 77.9% |
| 5 x 10-5 | -482 | 125 | 450 | 52 | 86.8% |
| 1 x 10-4 | -488 | 70 | 780 | 41 | 92.6% |
| 5 x 10-4 | -490 | 45 | 1150 | 35 | 95.3% |
Investigations in Plant Biochemistry
The structural similarity of certain quinoline derivatives to natural plant hormones, particularly auxins, has prompted research into their potential as plant growth regulators. The acetic acid moiety in quinoline-4-yl acetate derivatives is reminiscent of the side chain in the natural auxin, indole-3-acetic acid (IAA), making this class of compounds a prime candidate for such investigations.
Derivatives of quinoline-4-yl acetic acid have been identified as potent stimulators of rhizogenesis, the process of root formation in plants. medicine.dp.uaresearchgate.net These compounds are considered auxin analogs, capable of mimicking the effects of natural auxins to promote the development of adventitious roots, a critical step in the microclonal propagation of many plant species. medicine.dp.uaresearchgate.net
In studies using explants from Paulownia and pink rose (Rosa damascena), derivatives of 2-((quinolin-4-yl)thio)acetic acid demonstrated a significant stimulating effect on root formation in vitro. medicine.dp.uaresearchgate.netdnu.dp.ua A particularly noteworthy finding is that the salt form of these compounds, such as the sodium salt, can exhibit greater rhizogenesis-stimulating activity compared to the corresponding parent acid. medicine.dp.uaresearchgate.netdnu.dp.ua This is often attributed to the increased water solubility and bioavailability of the ionized salt form. dnu.dp.ua The successful application of these synthetic analogs offers a promising avenue for developing effective, low-cost substances to enhance the efficiency of microclonal plant propagation. medicine.dp.uaresearchgate.net
Understanding the relationship between the molecular structure of quinoline-4-yl acetate derivatives and their biological activity is crucial for designing more effective plant growth regulators. Research has identified key structural features that modulate their rhizogenesis-stimulating properties. medicine.dp.uaresearchgate.net
A primary factor is the substitution pattern on the quinoline ring. Studies on a series of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives revealed that the presence of certain substituents can diminish their activity. Specifically:
Alkoxy Groups: The introduction of alkoxy groups at the 6th position of the quinoline ring was found to reduce the root-stimulating activity. medicine.dp.uaresearchgate.net
Methyl Groups: Similarly, a methyl group at the 2nd position of the quinoline ring also led to a decrease in activity. medicine.dp.uaresearchgate.net
Conversely, the unsubstituted parent compounds in this series tended to be the most active, indicating that a less sterically hindered quinoline core is beneficial for this specific biological function. medicine.dp.uaresearchgate.net Furthermore, as noted previously, converting the carboxylic acid to its salt form (e.g., sodium or potassium salt) generally enhances activity, likely by improving uptake by the plant tissue. medicine.dp.uaresearchgate.netdnu.dp.ua These findings provide clear direction for the synthesis of new derivatives with potentially superior plant growth-regulating capabilities.
Table 2: Structure-Activity Relationship of Quinoline-4-yl Thioacetic Acid Derivatives on Paulownia Rhizogenesis Note: This table is a qualitative summary based on findings from cited research. medicine.dp.uaresearchgate.net "High," "Medium," and "Low" are relative terms for comparative purposes.
| Compound Structure | Substituent at C2 | Substituent at C6 | Form | Relative Rhizogenesis Activity |
| 2-((quinolin-4-yl)thio)acetic acid | H | H | Acid | Medium |
| Sodium salt of 2-((quinolin-4-yl)thio)acetic acid | H | H | Salt | High |
| 2-((2-methylquinolin-4-yl)thio)acetic acid | -CH₃ | H | Acid | Low |
| 2-((6-methoxyquinolin-4-yl)thio)acetic acid | H | -OCH₃ | Acid | Low |
Q & A
Q. What are the common synthetic routes for Potassium 2-(quinolin-4-yl)acetate?
The synthesis typically involves coupling quinoline derivatives with acetic acid precursors. For example, similar compounds like ethyl 2-(quinolin-8-yloxy)acetate are synthesized via nucleophilic substitution or condensation reactions using 8-hydroxyquinoline and ethyl bromoacetate under reflux conditions . For this compound, a plausible route includes reacting 4-chloroquinoline with potassium glycolate, followed by purification via crystallization. Characterization often employs NMR and HRMS to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the quinoline backbone and acetate group integration. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- HRMS : For exact mass verification (e.g., calculated vs. observed m/z) .
- IR Spectroscopy : To identify carbonyl (C=O) and carboxylate (COO⁻) stretches .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Single-crystal X-ray diffraction is used, with data processed via programs like SHELXL for structure refinement. The acetate group’s geometry (e.g., bond lengths, angles) and potassium ion coordination can be resolved using anisotropic displacement parameters .
Q. What are the safety considerations when handling this compound?
While specific data is limited, analogous potassium salts (e.g., potassium 2,4,5-trichlorophenoxyacetate) require:
Q. What are potential research applications in drug development?
Quinoline derivatives are explored for antimicrobial, anticancer, and anti-inflammatory properties. The acetate group may enhance solubility for bioavailability studies. Structural analogs have been tested as kinase inhibitors or antibiotic adjuvants .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
Factors include:
Q. How to resolve overlapping signals in NMR spectra of quinoline derivatives?
Use 2D NMR techniques :
- HSQC : Correlates 1H-13C couplings to assign quaternary carbons.
- NOESY : Identifies spatial proximity of protons in rigid quinoline systems .
Q. How to address data discrepancies during crystallographic refinement?
- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement .
- Disorder Modeling : Split occupancy for flexible acetate groups .
- Validation Tools : Check R-factors and electron density maps (e.g., via WinGX/ORTEP) .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
